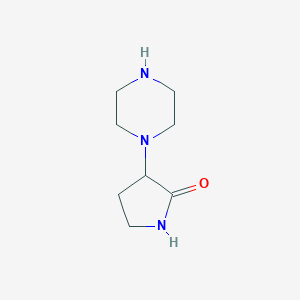
3-(Piperazin-1-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperazin-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is characterized by the presence of a piperazine ring attached to a pyrrolidin-2-one moiety. Pyrrolidin-2-one derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of piperazine with pyrrolidin-2-one under specific conditions. One common method involves the use of a selective synthesis approach where N-substituted piperidines undergo a series of reactions including ring contraction and deformylative functionalization . The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(Piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the piperazine ring.
科学研究应用
3-(Piperazin-1-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(Piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-selective antagonist of α1B and α2A-adrenoceptors, which contributes to its metabolic benefits . The compound’s ability to modulate adrenergic receptors plays a crucial role in its therapeutic effects.
相似化合物的比较
Similar Compounds
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Known for its non-selective α-adrenoceptor antagonist properties.
1-3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl-pyrrolidin-2-one: Exhibits high affinity for α1-adrenoceptors.
1-3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl-pyrrolidin-2-one: Shows high affinity for α2-adrenoceptors.
Uniqueness
3-(Piperazin-1-yl)pyrrolidin-2-one is unique due to its specific structural features and its ability to act as a versatile synthon in organic synthesis. Its non-selective antagonist properties and potential metabolic benefits further distinguish it from other similar compounds.
属性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
3-piperazin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15N3O/c12-8-7(1-2-10-8)11-5-3-9-4-6-11/h7,9H,1-6H2,(H,10,12) |
InChI 键 |
YRZKUGKRJMSWSX-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C1N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















